3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound features a tetrahydroquinazoline-2,4-dione core substituted with a propyl group at position 3 and a methyl-linked 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl moiety at position 1.
The synthesis of such hybrid structures typically involves coupling reactions between oxadiazole precursors and quinazoline derivatives. For example, oxadiazole intermediates are often prepared via cyclization of acylhydrazides with nitriles or via condensation reactions, as demonstrated in studies on related trimethoxyphenyl-linked compounds .
Properties
IUPAC Name |
3-propyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4aH-quinazolin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N4O6/c1-5-10-26-22(28)15-8-6-7-9-16(15)27(23(26)29)13-19-24-21(25-33-19)14-11-17(30-2)20(32-4)18(12-14)31-3/h6-9,11-12,15H,5,10,13H2,1-4H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBVFBDPEMKKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N4O6+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thetrimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit various targets such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
It can be inferred from the known actions of tmp-bearing compounds that this compound may interact with its targets, leading to their inhibition. For instance, TMP-bearing compounds have been known to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs.
Biochemical Pathways
Based on the known targets of tmp-bearing compounds, it can be inferred that this compound may affect pathways related tocell division (through tubulin inhibition), protein folding (through Hsp90 inhibition), redox homeostasis (through TrxR inhibition), gene expression (through HLSD1 inhibition), signal transduction (through ALK2 and PDGFRβ inhibition), and drug efflux (through P-gp inhibition).
Result of Action
Based on the known actions of tmp-bearing compounds, it can be inferred that this compound may haveanti-cancer effects (through inhibition of various targets), anti-fungal and anti-bacterial properties , antiviral activity , anti-parasitic effects , and may also exhibit anti-inflammatory , anti-Alzheimer , anti-depressant , and anti-migraine properties .
Biological Activity
3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates a tetrahydroquinazoline core and a 1,2,4-oxadiazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 452.47 g/mol. The presence of the trimethoxyphenyl group is particularly noteworthy as it may enhance the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O6 |
| Molecular Weight | 452.47 g/mol |
| Purity | ≥95% |
Antitumor Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antitumor properties. A study demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Specifically, compounds similar to 3-propyl derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various enzymes. Notably:
- Acetylcholinesterase (AChE) Inhibition : Some studies suggest that oxadiazole derivatives can act as effective AChE inhibitors. AChE plays a crucial role in neurotransmission and is a target for drugs treating Alzheimer's disease .
- Tyrosine Kinase Inhibition : The presence of the oxadiazole moiety has been linked to inhibition of tyrosine kinases, which are pivotal in cancer signaling pathways .
Cytotoxicity
The cytotoxic effects of 3-propyl derivatives have been assessed using standard assays such as MTT and trypan blue exclusion tests. Results indicate that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies
- Case Study on Antitumor Activity : A derivative of the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 20 µM.
- Enzyme Inhibition Study : A study measured the IC50 values for AChE inhibition at various concentrations. The most potent derivative exhibited an IC50 value of 15 µM, indicating strong potential for treating neurodegenerative diseases .
Scientific Research Applications
The compound "3-Propyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione" is a chemical compound with potential research applications.
Properties
- Molecular Formula:
- Molecular Weight: 452.467
- Purity: Typically around 95%
Potential Applications
- Enzyme Inhibition: Compounds similar to 3-propyl derivatives have demonstrated potential in inhibiting tumor growth in in vitro and in vivo models.
- Antimicrobial activity: Some synthesized thiadiazole compounds exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans .
- Antinociceptive activity: Certain pyrazoles combined with 1,2,4-triazole derivatives have been evaluated as potential antimicrobial and antinociceptive agents .
Related Compounds
Other related compounds and their potential applications include:
- 6-methyl-1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one: This compound has a molecular weight of 435.5 and a molecular formula of .
- alpha-Propyl-3,4,5-trimethoxyphenethylamine: The molecular formula for this compound is .
- 3-Phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound has a molecular weight of 298.3 g/mol and a molecular formula of . It has been identified as CHEMBL32353 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
(a) 3-[3,4,5-Trimethoxyphenyl]-[1,2,4-Oxadiazol-5-yl] Propanone
- Structure: Contains a 1,2,4-oxadiazole ring directly attached to a propanone chain and a 3,4,5-trimethoxyphenyl group.
- Activity : Exhibits antimicrobial properties, particularly against Gram-positive bacteria, attributed to the oxadiazole’s ability to disrupt cell wall synthesis .
- Key Difference : Lacks the tetrahydroquinazoline-dione core, which in the target compound may enhance binding to eukaryotic targets (e.g., kinases or tubulin).
(b) 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)Oxazol-5(4H)-One
- Structure : Combines an oxazolone ring with two 3,4,5-trimethoxyphenyl groups.
- Key Difference : The oxazolone ring is less stable than 1,2,4-oxadiazole under physiological conditions, reducing its bioavailability compared to the target compound.
Analogues with Tetrahydroquinazoline-Dione Cores
(a) 1,2,3,4-Tetrahydroquinazoline-2,4-Dione Derivatives with Pyrazole Substituents
- Structure : Derivatives include pyrazole or triazole rings instead of oxadiazole.
Functional Group Impact on Bioactivity
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is more complex than simpler oxadiazoles or quinazolines due to the need for multi-step coupling and purification, as seen in analogous protocols .
- Bioactivity Potential: The 3,4,5-trimethoxyphenyl group, common in antitubulin agents (e.g., combretastatins), suggests possible anticancer activity. The oxadiazole’s stability may enhance pharmacokinetics compared to oxazolones .
- Limitations: No direct experimental data on the target compound’s bioactivity are available in the provided evidence; predictions are based on structural analogs. Further in vitro assays are needed to validate its efficacy.
Q & A
Q. What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole and tetrahydroquinazoline-dione moieties in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclodehydration of diacylhydrazides under reflux with phosphorous oxychloride (POCl₃), as demonstrated for structurally analogous oxadiazole derivatives . The tetrahydroquinazoline-dione core may require cyclocondensation of anthranilic acid derivatives with urea or thiourea, followed by alkylation at the N3 position. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to avoid side products, particularly during the introduction of the 3-propyl and oxadiazole-methyl substituents.
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
- Elemental analysis to confirm stoichiometry.
- ¹H/¹³C NMR to verify substituent positions and stereochemistry, with emphasis on distinguishing methoxy (-OCH₃) and methylene (-CH₂-) protons .
- LC-MS for purity assessment and molecular ion confirmation.
- X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry, as applied to similar oxadiazole-triazole hybrids .
Q. How should preliminary biological activity screening be designed for this compound?
Prioritize assays aligned with the bioactivity of its structural analogs (e.g., 3,4,5-trimethoxyphenyl-containing compounds):
- Antifungal activity : Follow CLSI guidelines (M38/M44) using Candida albicans and Aspergillus fumigatus strains, with fluconazole as a positive control .
- Anticancer screening : Use NCI-60 cell lines, focusing on tubulin polymerization inhibition (common for trimethoxyphenyl derivatives) .
- Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (vs. non-cancerous cells like HEK293) are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize bioactivity?
- Variable substituents : Replace the 3-propyl group with shorter/longer alkyl chains or aromatic rings to assess hydrophobicity effects.
- Methoxy group positioning : Compare 3,4,5-trimethoxyphenyl with 2,4-dimethoxy or 4-methoxy analogs to evaluate steric/electronic contributions .
- Oxadiazole vs. triazole cores : Synthesize isosteric replacements and test potency changes .
- Statistical models : Use multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity .
Q. What computational strategies are suitable for elucidating the mechanism of action?
- Molecular docking : Target enzymes like 14α-demethylase (PDB: 3LD6) for antifungal activity or tubulin (PDB: 1SA0) for anticancer effects. Focus on hydrogen bonding with methoxy groups and π-π stacking of the oxadiazole ring .
- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories to validate docking poses .
- ADME prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetics .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Bioavailability analysis : Measure plasma stability (e.g., mouse microsomal assays) and blood-brain barrier permeability (PAMPA) .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
- Orthogonal assays : Validate antifungal activity with time-kill kinetics instead of static MIC values to account for pharmacodynamic differences .
Q. What strategies improve compound stability under physiological conditions?
- pH stability profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Prodrug design : Mask methoxy groups as acetates or phosphates to enhance solubility and reduce first-pass metabolism .
- Solid-state stability : Characterize polymorphs using DSC/TGA and prioritize crystalline forms with low hygroscopicity .
Methodological Notes
- Synthetic reproducibility : Replicate procedures from analogous 1,2,4-oxadiazole syntheses (e.g., POCl₃-mediated cyclization ).
- Data validation : Cross-check biological activity with at least two independent assays (e.g., fungal CFU counts and agar diffusion) .
- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing (e.g., Ames test for mutagenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
